molecular formula C18H19NO4 B3097571 2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid CAS No. 1313033-09-8

2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid

Cat. No.: B3097571
CAS No.: 1313033-09-8
M. Wt: 313.3 g/mol
InChI Key: RNKMXKMHEYVYLH-UHFFFAOYSA-N
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Mechanism of Action

Comparison with Similar Compounds

2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Biological Activity

2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid, often referred to as a benzyloxycarbonyl derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13_{13}H17_{17}N2_{2}O4_{4}
  • Molecular Weight : 251.28 g/mol
  • CAS Number : 1149-26-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and tumorigenic processes. The compound has been studied for its potential as an anti-inflammatory and antitumor agent.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies involving rat paw edema models have shown that derivatives can inhibit inflammation effectively. The mechanism often involves the inhibition of cyclooxygenases (COX), which are crucial in the inflammatory response .

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various human tumor cell lines. The antitumor activity is thought to be mediated through apoptosis induction and cell cycle arrest mechanisms. Molecular docking studies have provided insights into how these compounds bind to target proteins involved in cancer progression .

Case Studies and Experimental Data

  • In Vitro Studies : A study focused on a related compound demonstrated its efficacy against 60 different human tumor cell lines, indicating a broad-spectrum antitumor potential .
  • Docking Studies : Molecular docking results suggest that the compound interacts favorably with matrix metalloproteinases (MMPs) and COX enzymes, which are key players in inflammation and cancer metastasis .
  • Toxicity Assessments : Toxicity evaluations on Vero cells revealed that the compound exhibits low toxicity at therapeutic concentrations, supporting its potential for further development as a therapeutic agent .

Data Table

Activity TypeModel/Cell LineResultReference
Anti-inflammatoryRat paw edemaSignificant reduction in edema
Antitumor60 human tumor cell linesInhibition of cell growth
ToxicityVero cellsLow toxicity up to 100 μg/mL

Properties

IUPAC Name

3-(3-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13-6-5-9-15(10-13)11-16(17(20)21)19-18(22)23-12-14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKMXKMHEYVYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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